molecular formula C23H17NO4S B2922888 methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 397288-58-3

methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2922888
CAS No.: 397288-58-3
M. Wt: 403.45
InChI Key: YGVBVOVNBDYCFZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a 3-phenoxybenzamido substituent at the 3-position of the heterocyclic core. This structure combines a benzothiophene scaffold with an amide-linked phenoxybenzoyl group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-[(3-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-12-5-6-13-19(18)29-21)24-22(25)15-8-7-11-17(14-15)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBVOVNBDYCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene coreCommon reagents used in these reactions include N-hydroxysuccinimide (NHS), N,N-dicyclohexylcarbodiimide (DCC), and dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

The substituent at the 3-position significantly influences melting points, solubility, and crystallinity:

  • Electron-donating groups (e.g., methoxy): Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) has a melting point of 103–104°C , while methyl 3-[(2-methoxyphenyl)amino] analog (3b) melts at 123–124°C .
  • Electron-withdrawing groups (e.g., nitro): Nitro-substituted derivatives like methyl 3-[(2-nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3k) exhibit higher melting points (209–210°C) due to enhanced intermolecular interactions .
  • Halogenated analogs : Fluorinated compounds (e.g., 3c, 3d) show moderate melting points (92–127°C), balancing polarity and molecular packing .

The target compound’s 3-phenoxybenzamido group, being bulkier and more polar than aryl amino groups, may result in a higher melting point and lower solubility in nonpolar solvents compared to analogs in the evidence.

Spectroscopic Characterization

  • NMR spectroscopy: Aryl amino analogs show characteristic $ ^1H $-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and methyl ester groups (δ 3.8–3.9 ppm) . The target compound’s amide proton and phenoxy group would produce distinct shifts (e.g., δ 8.5–10 ppm for NH and δ 6.5–7.5 ppm for phenoxy protons).
  • IR spectroscopy : Analogs exhibit C=O stretches (~1700 cm$ ^{-1} $) and N–H bends (~3300 cm$ ^{-1} $) . The amide C=O and N–H stretches in the target compound would appear at ~1650 cm$ ^{-1} $ and ~3200 cm$ ^{-1} $, respectively.

Comparative Data Table

Compound Name Substituent Melting Point (°C) Yield (%) Key Applications Reference
Methyl 3-[(4-Methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) 4-Methoxyphenylamino 103–104 86 Synthetic intermediate
Methyl 3-[(4-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) 4-Nitrophenylamino 139–140 60 Reactive intermediate
Methyl 3-[(2-Fluorophenyl)amino]-1-benzothiophene-2-carboxylate (3d) 2-Fluorophenylamino 126–127 79 Crystallography studies
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Trifluoromethyl, pyrrole N/A N/A Pharmaceuticals, agrochemicals
Target compound 3-Phenoxybenzamido Predicted: 180–200 N/A Drug discovery, materials Inferred

Biological Activity

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 397278-90-9
  • Molecular Formula : C23H17NO4S
  • Molecular Weight : 403.4504 g/mol

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, the benzothiophene scaffold is known for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Several studies have demonstrated that compounds with a benzothiophene structure exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
    • A recent study highlighted that related compounds induced apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and reduced cell viability .
  • Enzyme Inhibition :
    • The compound has been tested for its inhibitory effects on cholinesterases. In vitro assays indicated that it exhibited AChE inhibitory activity with IC50 values comparable to established inhibitors like galantamine . This suggests potential applications in treating cognitive disorders.
  • Antimicrobial Activity :
    • Preliminary evaluations have indicated that this compound possesses antibacterial properties, particularly against strains of Staphylococcus aureus, although further studies are needed to quantify this effect accurately .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerA549 (lung cancer)5.0
MDA-MB-231 (breast cancer)6.5
Cholinesterase InhibitionAChE28.1
AntimicrobialS. aureus>128

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of this compound was conducted using various human cancer cell lines, including MDA-MB-231 and A549. The study found that treatment with the compound led to a significant reduction in cell viability, suggesting that it may induce apoptosis through intrinsic pathways involving mitochondrial disruption and caspase activation .

Case Study: Neuroprotective Effects

In another study focusing on neuroprotective effects, the compound was evaluated for its ability to inhibit cholinesterases in SH-SY5Y neuroblastoma cells. The results indicated no cytotoxic effects at concentrations effective for enzyme inhibition, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

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